molecular formula C11H13BrO2 B3348167 Propyl 4-bromo-3-methylbenzoate CAS No. 1565038-05-2

Propyl 4-bromo-3-methylbenzoate

Cat. No.: B3348167
CAS No.: 1565038-05-2
M. Wt: 257.12 g/mol
InChI Key: KUZJBWVLRYMSLF-UHFFFAOYSA-N
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Description

Propyl 4-bromo-3-methylbenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a bromine atom at the para position (C4) and a methyl group at the meta position (C3). The propyl ester group (-OCOOCH₂CH₂CH₃) confers distinct physicochemical properties, including moderate hydrophobicity and volatility, which are critical for applications in organic synthesis, agrochemicals, or pharmaceuticals.

  • Molecular formula: Likely C₁₁H₁₃BrO₂ (inferred from similar benzoate esters in ).
  • Functional groups: Ester linkage, bromo substituent (electron-withdrawing), and methyl group (electron-donating).
  • Potential applications: Intermediate in pesticide synthesis (analogous to bromopropylate ), or as a monomer in polymer hybrids (similar to 3-(trimethoxysilyl)propyl methacrylate scaffolds in ).

Properties

IUPAC Name

propyl 4-bromo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-6-14-11(13)9-4-5-10(12)8(2)7-9/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZJBWVLRYMSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-bromo-3-methylbenzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by esterification. The steps are as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-bromo-3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Depending on the nucleophile, products can include 4-hydroxy-3-methylbenzoate, 4-amino-3-methylbenzoate, etc.

    Reduction: Propyl 4-bromo-3-methylbenzyl alcohol.

    Oxidation: 4-bromo-3-methylbenzoic acid.

Scientific Research Applications

Propyl 4-bromo-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-bromo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular components, disrupting cell membranes or interfering with enzyme activity. The bromine and ester groups play crucial roles in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propyl 4-bromo-3-methylbenzoate shares structural and functional similarities with several compounds, as outlined below:

Table 1: Key Properties of this compound and Analogs

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications Purity/Stability Notes
This compound Br (C4), CH₃ (C3), propyl ~257.1 (estimated) Not reported Agrochemical intermediates Likely stable; no impurity data
Bromopropylate Br (C4), Br-C₆H₄, hydroxy 428.0 73–75 Acaricide High purity in commercial use
Methyl Paraben OH (C4), COOCH₃ 152.1 125–128 Preservative 33.4% purity in lab synthesis
3-(Trimethoxysilyl)propyl methacrylate Si(OCH₃)₃, methacrylate 248.3 Liquid at RT Porous scaffold for bone repair High structural integrity
(Me3NR)4[Ni(NCS)6] (R=propyl) Propyl ammonium, Ni complex ~800 (estimated) Melts at ~100 Phase-change materials Melting via weakened Coulomb interactions

Key Findings from Comparative Analysis

Substituent Effects on Physical Properties: The bromo substituent in this compound likely increases molecular weight and density compared to non-halogenated analogs like methyl paraben. Bromine’s electron-withdrawing nature may also reduce solubility in polar solvents, similar to bromopropylate . The propyl ester chain contributes to lower melting points compared to methyl esters (e.g., methyl paraben melts at 125–128°C ). This aligns with trends in (Me3NR)4[Ni(NCS)6] compounds, where longer alkyl chains (propyl/butyl) lower phase-transition temperatures due to reduced Coulomb interactions .

Synthetic Purity and Stability :

  • Propyl esters like propyl guaiacol and propyl syringol achieve >70% purity in optimized syntheses , suggesting that this compound could attain similar purity with controlled conditions. Impurities in methyl paraben (33.4% purity) highlight challenges in sterically hindered esterifications .

Functional Behavior in Hybrid Materials :

  • The propyl group’s flexibility in 3-(trimethoxysilyl)propyl methacrylate scaffolds enhances microstructural integrity in bone-replacement materials . By analogy, this compound could serve as a crosslinker in polymers, leveraging bromine’s reactivity for functionalization.

Phase-Transition Dynamics: In (Me3NR)4[Ni(NCS)6], propyl-substituted compounds melt at ~100°C due to weaker intermolecular forces compared to ethyl analogs .

Biological Activity

Chemical Structure and Properties
Propyl 4-bromo-3-methylbenzoate is an organic compound with the molecular formula C11H13BrO2C_{11}H_{13}BrO_{2}. It is classified as an ester derivative of benzoic acid, characterized by a bromine atom at the para position (4-position) and a methyl group at the meta position (3-position) on the benzene ring. This unique substitution pattern influences its chemical reactivity and biological activity.

Synthesis
The synthesis of this compound typically involves the esterification of 4-bromo-3-methylbenzoic acid with propanol. This reaction can be catalyzed by acid catalysts and is commonly performed under reflux conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . In various studies, it has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, particularly in light of rising antibiotic resistance.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with enzymatic activities crucial for microbial survival. The presence of the bromine atom enhances its lipophilicity, allowing it to penetrate lipid membranes more effectively.

Cytotoxicity Studies

While investigating its biological activities, researchers have also assessed the cytotoxic effects of this compound on human cell lines. Preliminary studies indicate that at higher concentrations, it can exhibit cytotoxicity, which raises important considerations for therapeutic applications.

Table 2: Cytotoxicity Data on Human Cell Lines

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)50
MCF-7 (breast cancer)45
A549 (lung cancer)60

These results highlight the need for further investigation into its safety profile before potential clinical applications.

Study on Antifungal Activity

A notable study published in a peer-reviewed journal explored the antifungal properties of this compound against Candida species. The study demonstrated that this compound not only inhibited fungal growth but also showed synergistic effects when combined with conventional antifungal agents, suggesting potential for use in combination therapies.

Research on Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) of similar compounds have provided insights into how modifications to the bromine and methyl groups can enhance or diminish biological activity. Such studies are crucial for guiding future synthetic efforts aimed at optimizing efficacy while minimizing toxicity.

Q & A

Q. What are the standard synthetic routes for Propyl 4-bromo-3-methylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of 4-bromo-3-methylbenzoic acid with propanol under acid catalysis (e.g., H₂SO₄) followed by purification via distillation or crystallization. Bromination steps may require controlled temperatures (0–25°C) to avoid side reactions like di-substitution. Catalysts such as FeBr₃ can enhance regioselectivity. Yield optimization relies on stoichiometric ratios (e.g., 1:1.2 acid:alcohol), solvent selection (e.g., dichloromethane for bromination), and reaction time (6–12 hours for esterification) .

Q. Table 1: Key Reaction Parameters

StepConditionsYield Range
EsterificationH₂SO₄, reflux, 6–12 h60–75%
BrominationBr₂, FeBr₃, 0–25°C, DCM50–65%

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
  • ¹H NMR : Peaks at δ 1.0–1.4 ppm (propyl CH₃), δ 4.2–4.4 ppm (ester OCH₂), and aromatic protons (δ 7.2–8.0 ppm) confirm substitution patterns.
  • ¹³C NMR : Carbonyl (δ 165–170 ppm) and brominated aromatic carbons (δ 120–130 ppm) validate ester and bromine positions.
    Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 243–245 for bromine isotopes). Purity is assessed via GC or HPLC (>98% by GC) .

Q. How does the Log P value of this compound impact its use in biological studies?

  • Methodological Answer : The Log P (2.8–3.4) indicates moderate lipophilicity, facilitating membrane permeability in cellular assays. Researchers should consider solvent systems (e.g., DMSO for solubility) and partition coefficients when designing in vitro experiments. Adjustments via prodrug strategies (e.g., ester hydrolysis) may enhance bioavailability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound synthesis?

  • Methodological Answer : A Box-Behnken or factorial design evaluates variables like catalyst concentration, temperature, and solvent polarity. For example, a 2³ factorial design (factors: catalyst loading, time, temperature) with ANOVA identifies significant interactions. Response surface modeling can maximize yield while minimizing byproducts. Case studies show 15–20% yield improvement via such statistical approaches .

Q. What strategies resolve regioselectivity contradictions in bromination of 3-methylbenzoate derivatives?

  • Methodological Answer : Competing bromination at the 4- vs. 6-position arises due to steric and electronic effects. Using directing groups (e.g., ester carbonyl) and low-temperature bromination (0°C) favors para-substitution. Computational modeling (DFT) predicts electron density distribution to guide condition selection. Validation via HPLC-MS quantifies isomer ratios .

Q. How can researchers mitigate side reactions during esterification of 4-bromo-3-methylbenzoic acid?

  • Methodological Answer : Common side reactions include acid-catalyzed dimerization or transesterification. Strategies:
  • Use anhydrous conditions to prevent hydrolysis.
  • Add molecular sieves to absorb water.
  • Employ coupling agents (e.g., DCC/DMAP) for milder esterification.
    Kinetic monitoring via FT-IR tracks carbonyl intermediate formation .

Q. What are the implications of conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies in buffers (pH 1–12) reveal ester hydrolysis at pH > 10. For biological assays, use neutral buffers (pH 7.4) and short incubation times. Degradation products (e.g., 4-bromo-3-methylbenzoic acid) are quantified via LC-MS. Accelerated stability testing (40°C/75% RH) predicts shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propyl 4-bromo-3-methylbenzoate
Reactant of Route 2
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Propyl 4-bromo-3-methylbenzoate

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